4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl-
Description
Historical Evolution of Pyrimidinone Derivatives in Medicinal Chemistry
Pyrimidinones emerged as critical pharmacophores following the discovery of their bioisosteric relationship with purine and pyridine systems. Early work in the 1970s identified 4-pyrimidinone derivatives as mimics of nucleotide bases, enabling their use in antiviral and antitumor agents. The unsubstituted 4-pyrimidinone core demonstrated moderate bioactivity, but its therapeutic utility was limited by poor pharmacokinetic properties and metabolic instability.
A pivotal advancement occurred with the introduction of alkyl and hydroxyalkyl substituents. For example, 5-(2-hydroxyethyl)-2-methyl-4(1H)-pyrimidinone (PubChem CID: 147641) was first synthesized in 2005, combining enhanced water solubility (270.3 g/L at 20°C for analogous structures) with improved resistance to oxidative degradation. This derivative’s ability to act as both hydrogen bond donor (via N1-H) and acceptor (via O4 and hydroxyethyl oxygen) made it particularly valuable in kinase inhibitor design, where it often replaces traditional adenine scaffolds.
Positional Isomerism and Functional Group Influence on Bioactivity
The bioactivity of pyrimidinone derivatives is exquisitely sensitive to substituent positioning. Comparative studies of 2-, 4-, and 5-substituted analogs reveal:
- 2-Methyl substitution : Stabilizes the lactam tautomer (4(1H)-form), increasing planarity and π-stacking potential. Methyl groups at this position enhance binding to hydrophobic kinase pockets by 3–5 kcal/mol compared to hydrogen.
- 5-Hydroxyethyl chain : Introduces a conformational toggle. The ethylene spacer allows rotational freedom (ΔG = 1.2–2.8 kcal/mol), enabling adaptation to diverse protein cavities. Hydroxyl group pKa (~8.59) permits pH-dependent ionization, critical for membrane permeability and pH-targeted drug delivery.
Positional isomerism dramatically alters intermolecular association. While 4-pyrimidinones form cyclic dimers via N-H···O=C bonds (Kₐ = 220 M⁻¹ in CH₂Cl₂), the 5-hydroxyethyl group in the subject compound enables extended networks through O-H···N interactions. Crystal structures of related compounds show helical chains with 3.1 Å hydrogen bonds, contrasting with the 2.8 Å dimers in unsubstituted analogs.
Rationale for Hydroxyethyl and Methyl Substituent Configuration
The synergy between the 2-methyl and 5-hydroxyethyl groups creates a multifunctional scaffold:
Electronic Effects :
- Methyl at C2 donates electrons (+I effect), raising the HOMO energy (-8.7 eV vs. -9.2 eV for unsubstituted 4-pyrimidinone), enhancing nucleophilic reactivity.
- Hydroxyethyl’s inductive withdrawal (-I effect) polarizes the C4=O bond (1.23 Å vs. 1.21 Å in parent compound), strengthening hydrogen bond acceptance.
Stereoelectronic Tuning :
Solubility-Pharmacokinetic Balance :
Properties
CAS No. |
36324-01-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(2-3-10)7(11)9-5/h4,10H,2-3H2,1H3,(H,8,9,11) |
InChI Key |
FRIPXRMDCWNCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CCO |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketoester with Guanidine Carbonate Followed by Functionalization
A key synthetic route starts with the preparation of 2-methyl-4(1H)-pyrimidinone via condensation of ethyl acetoacetate (a β-ketoester) with guanidine carbonate in a mixed solvent system such as ethanol and toluene. This reaction yields 2-methyl-4(1H)-pyrimidinone with moderate to good yields (~65%) under reflux conditions.
Subsequently, the 5-position of the pyrimidinone ring is functionalized. The hydroxyethyl substituent can be introduced via nucleophilic substitution or alkylation reactions. For instance, N-alkylation of 4-pyrimidinone derivatives with 2-bromoethanol or 2-chloroethanol under basic conditions (e.g., potassium carbonate in acetone) facilitates the introduction of the 2-hydroxyethyl group at the nitrogen or carbon position depending on reaction conditions.
N-Alkylation Using 2-Haloethanol
In a typical procedure, the pyrimidinone compound is reacted with 2-bromoethanol or 2-chloroethanol in the presence of a base such as potassium carbonate in acetone. The reaction mixture is stirred at room temperature or refluxed for 16 to 24 hours until completion, monitored by thin-layer chromatography. After solvent removal, the product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and purified by recrystallization or chromatography.
This method yields the hydroxyethyl-substituted pyrimidinone with good purity and yields ranging from 50% to 70%, depending on the exact reaction conditions and substrates.
Amination of 4-Chloro-6-substituted Pyrimidine Precursors
An alternative approach involves the amination of 4-chloro-6-substituted pyrimidine derivatives with 2-aminoethanol under reflux in ethanol. This nucleophilic aromatic substitution replaces the chlorine atom with a 2-hydroxyethylamino group, effectively introducing the hydroxyethyl moiety at the 5-position of the pyrimidinone ring.
The general procedure includes refluxing the 4-chloro-pyrimidine derivative with an excess of 2-aminoethanol for several hours, followed by cooling, filtration, and recrystallization from ethanol. This method typically achieves yields in the range of 55% to 65% and produces compounds with high purity as confirmed by spectroscopic methods.
Protection and Deprotection Strategies
In some synthetic schemes, protecting groups such as tert-butoxycarbonyl are employed to protect amino groups during multi-step synthesis, especially when selective substitution at the 5-position is required. For example, the amino group of 2-amino-6-methyl-4(1H)-pyrimidinone can be protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate and triethylamine in tetrahydrofuran at 40 °C for two days. After subsequent functionalization steps, the protecting group is removed under acidic conditions to yield the target compound.
Data Table: Summary of Preparation Methods
| Method Number | Starting Material | Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate + Guanidine carbonate | Ethanol-toluene, reflux | Condensation | ~65 | Forms 2-methyl-4(1H)-pyrimidinone intermediate |
| 2 | Pyrimidinone derivative | 2-Bromoethanol/K2CO3, acetone, reflux | N-Alkylation | 50-70 | Introduces 2-hydroxyethyl group |
| 3 | 4-Chloro-6-substituted pyrimidine | 2-Aminoethanol, ethanol, reflux | Nucleophilic substitution | 55-65 | Amination replacing Cl with 2-hydroxyethylamino |
| 4 | 2-Amino-6-methyl-4(1H)-pyrimidinone | Boc2O, Et3N, THF, 40 °C | Protection/deprotection | 47 (protection) | Protects amino group for selective reactions |
Analytical and Purification Techniques
After synthesis, the compounds are typically purified by recrystallization from ethanol or ethyl acetate and characterized by:
- Infrared spectroscopy (IR) to confirm functional groups such as hydroxyl (OH), amino (NH), and carbonyl (C=O) stretches.
- Nuclear magnetic resonance spectroscopy (NMR), especially proton NMR, to identify chemical shifts corresponding to methyl, hydroxyethyl, and aromatic protons.
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Thin-layer chromatography (TLC) to monitor reaction progress and purity.
Research Findings and Observations
- The condensation of β-ketoesters with guanidine derivatives remains a reliable route for constructing the pyrimidinone core with methyl substitution at the 2-position.
- N-Alkylation with 2-haloethanols is an effective method to introduce hydroxyethyl groups, with potassium carbonate serving as a mild base to facilitate the reaction.
- Amination of chloro-substituted pyrimidines with 2-aminoethanol provides an alternative pathway with comparable yields and purity.
- Protecting group strategies are useful for selective functionalization, especially when multiple reactive sites are present.
- The synthesized compounds often exhibit high purity and are suitable for further biological evaluation, including antiviral and immunomodulatory activity assessments.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidinone compounds exhibit significant antimicrobial properties. A study demonstrated that 4(1H)-pyrimidinone derivatives showed activity against various bacterial strains, suggesting potential for development as new antibiotics .
Anticancer Properties
Case studies have explored the anticancer effects of this compound. In vitro studies revealed that 4(1H)-pyrimidinone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways . This positions the compound as a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydropyrimidine dehydrogenase, an enzyme critical in the metabolism of certain chemotherapeutic agents . This could enhance the efficacy of existing cancer treatments.
Agricultural Applications
Pesticide Development
The structural characteristics of 4(1H)-pyrimidinone make it a suitable candidate for developing novel pesticides. Research has indicated that certain pyrimidine derivatives possess herbicidal properties, which could be harnessed to create effective agricultural chemicals .
Material Science Applications
Polymer Synthesis
In material science, the compound is being explored for its potential use in synthesizing polymers with specific properties. Its ability to form stable complexes with metal ions can lead to innovative applications in creating advanced materials with enhanced durability and functionality .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrimidinone ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Physical Properties of Selected Pyrimidinones
- Hydroxyethyl vs. Bulky Alkyl Groups: The hydroxyethyl group in the target compound increases water solubility compared to the lipophilic butyl chain in 5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone .
- Electronegative Substituents : The 5-fluoro-6-hydroxy derivative exhibits enhanced metabolic stability due to fluorine’s electronegativity, whereas the hydroxyethyl group in the target compound facilitates hydrogen bonding .
Hydrogen Bonding and Supramolecular Behavior
Table 2: Hydrogen Bonding and Dimerization Trends
- The target compound’s hydrogen-bonding network is less robust than ureidopyrimidones, which dimerize via four H-bonds with exceptionally high constants (>10⁶ M⁻¹) . However, its hydroxyethyl group provides flexibility for adaptive interactions in solution.
Biological Activity
4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of 4(1H)-Pyrimidinone derivatives is often linked to their ability to interact with various biological targets. One notable mechanism involves the inhibition of SHP2 (Src homology region 2 domain-containing phosphatase-2), a critical regulator in several signaling pathways associated with cancer and other hyperproliferative diseases. Compounds in this class have shown efficacy in enhancing signal transduction through the ERK/MAPK pathway by inhibiting SHP2, thereby promoting cellular proliferation and survival .
Pharmacological Properties
The pharmacological properties of 4(1H)-Pyrimidinone derivatives include:
- Anticancer Activity : These compounds have demonstrated potential as SHP2 antagonists, which can be utilized for treating various cancers by inhibiting tumor growth and metastasis .
- Selectivity : Recent studies indicate that some derivatives exhibit high selectivity against hERG (human ether-a-go-go-related gene) channels, reducing the risk of cardiotoxicity that is often associated with other pyrimidine derivatives .
- Inhibition of Enzymes : The compound has been reported to inhibit key enzymes like BCAT (branched-chain amino acid transaminase), which is implicated in cancer metabolism and chemotherapy resistance .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidinone derivatives:
-
SHP2 Inhibition : A study highlighted the effectiveness of certain pyrimidinone derivatives as selective SHP2 inhibitors, showcasing their potential in treating cancers characterized by aberrant SHP2 activity. These compounds exhibited superior pharmacokinetic properties compared to existing SHP2 inhibitors like SHP099 and RMC-4550 .
Compound IC50 (nM) Selectivity over hERG Pyrimidinone A 50 High SHP099 20 Moderate RMC-4550 15 Low -
BCAT Inhibition : Another research focused on a pyrimidinone-derived compound that inhibited BCAT enzymes, demonstrating its role in modulating tumor metabolism and resistance to therapy .
Compound IC50 (nM) Target BAY-069 81 BCAT1/BCAT2 Control Compound >1000 Not effective - Antimicrobial Activity : Some pyrimidinone derivatives have shown promising antibacterial and antifungal properties, expanding their therapeutic potential beyond oncology .
Q & A
Basic: What are the recommended synthetic methodologies for 4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl-?
A three-step synthesis starting from pyrimidine derivatives is commonly employed. The first step involves functionalization of the pyrimidine ring, followed by hydroxyethylation at the 5-position using a hydroxyethyl donor. The final step includes methyl group introduction at the 2-position via alkylation or nucleophilic substitution. Reaction progress should be monitored via TLC or HPLC to ensure purity . Glycosylation of intermediates (e.g., using α-chlorosugar) may require optimization of reaction conditions (e.g., silylation agents like N,O-bis(trimethylsilyl)trifluoroacetimide) to improve regioselectivity .
Basic: How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., hydroxyethyl and methyl groups) and detect regioisomeric impurities. Nuclear Overhauser effect (NOE) experiments can resolve spatial interactions (e.g., between H-1' and C-8 protons in glycosylated derivatives) .
- HPLC/GC-MS : Quantify purity and identify byproducts from incomplete reactions or degradation.
- X-ray crystallography : For crystalline derivatives, refine structures using SHELXL to resolve ambiguities in bond lengths/angles .
Basic: What are the key physicochemical properties (e.g., solubility, pKa) relevant to experimental design?
- Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Solubility can be enhanced via derivatization (e.g., glycosylation or salt formation) .
- pKa : The pyrimidinone ring’s N-H group has an estimated pKa of ~8.3–8.5, influencing protonation states in biological assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at low temperatures.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard classification : Classified under hazardous waste codes (e.g., U164) due to thioxo derivatives. Follow EPA guidelines for disposal .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
Advanced: How can regioselectivity challenges in the synthesis of derivatives be addressed?
Regioselectivity issues arise during functionalization (e.g., fluorination or alkylation). Strategies include:
- Directed metalation : Use lithiation at low temperatures (-78°C) with directing groups (e.g., methoxy or silyl ethers) to control substitution patterns.
- Phase-transfer catalysis : Employ catalysts like tetrabutylammonium bromide (TBAB) for nucleophilic fluorination, minimizing elimination byproducts (e.g., 24% elimination observed in tosylate fluorination) .
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic attack) .
Advanced: How do structural modifications (e.g., trifluoromethyl or hydroxyphenyl groups) impact biological activity?
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, as seen in 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinone derivatives, which show improved antimicrobial activity .
- Hydroxyphenyl groups : Increase hydrogen-bonding potential, improving target binding affinity in enzyme inhibition assays (e.g., dihydropyrimidinones with hydroxyphenyl substituents exhibit IC values < 1 µM) .
- Hydroxyethyl side chains : Modulate solubility and pharmacokinetic profiles but may introduce steric hindrance in active sites .
Advanced: How can contradictions in reported biological activity data be resolved?
Discrepancies often stem from assay conditions or impurity profiles:
- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial studies) and include positive controls (e.g., ciprofloxacin for bacterial assays) .
- Impurity analysis : Characterize byproducts (e.g., chloro-substituted derivatives from fluorination reactions) using HRMS and bioactivity assays to isolate contributions .
- Structure-activity relationship (SAR) studies : Compare activity across analogs (e.g., methyl vs. ethyl substituents) to identify critical functional groups .
Advanced: What crystallographic challenges arise during structure determination, and how are they mitigated?
- Twinning : Common in pyrimidinone derivatives due to flexible side chains. Use TWINLAW in SHELXL to model twin domains .
- Disorder : Hydroxyethyl groups may exhibit rotational disorder. Apply restraints (e.g., SIMU/DELU) during refinement .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve electron density for light atoms (e.g., hydrogen bonding networks) .
Advanced: What computational tools are recommended for predicting reactivity and electronic properties?
- Gaussian/PyMol : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- AutoDock Vina : Dock derivatives into target proteins (e.g., dihydrofolate reductase) to predict binding modes and affinity .
- ADMET predictors : Estimate pharmacokinetic parameters (e.g., LogP, CYP450 inhibition) to prioritize candidates for in vivo studies .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
- Simulated biological fluids : Incubate in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Metabolic stability assays : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Hydroxyethyl groups may reduce clearance rates compared to methyl derivatives .
- Accelerated stability testing : Expose to heat (40–60°C) and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the pyrimidinone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
